N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide
Overview
Description
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is a chemical compound characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide typically involves the reaction of 2-amino-4,5-difluoro-benzonitrile with sulfonyl halides . The reaction conditions often include the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluorine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to similar compounds that lack this functional group.
Biological Activity
N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group, a fluorine atom, and a methanesulfonamide functional group attached to a phenyl ring. Its molecular formula is C₈H₈FNO₂S. The presence of the cyano and methanesulfonamide groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of various biological pathways. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been explored for its potential to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structural features can effectively inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .
Anticancer Potential
The compound's anticancer potential has been investigated through various assays. For example, modifications in related compounds have demonstrated that the methylsulfonylamide group can replace carboxylic acid groups while maintaining high binding affinities to Bcl-2/Bcl-xL proteins, suggesting that this compound may exhibit similar properties . In vitro studies have shown promising cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2-Cyano-6-nitrophenyl)methanesulfonamide | Contains nitro group instead of fluorine | Exhibits different electronic properties due to nitro |
N-(4-Fluorophenyl)methanesulfonamide | Lacks cyano group | Potentially less reactive than its cyano counterpart |
N-(2-Cyano-4-chlorophenyl)methanesulfonamide | Contains chlorine instead of fluorine | Differences in reactivity due to chlorine's properties |
N-(3-Cyano-4-fluorophenyl)methanesulfonamide | Cyano group at different position | May exhibit different biological activities |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effect of related compounds on H146 small-cell lung cancer cell lines. The results indicated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy .
- Apoptosis Induction : In vivo studies demonstrated that compounds structurally related to this compound could induce apoptosis in xenograft tumors by activating caspase pathways, suggesting a mechanism for their anticancer activity .
- Enzyme Interaction : Research into enzyme interactions revealed that the compound could modulate enzyme activity effectively, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.
Properties
IUPAC Name |
N-(2-cyano-4-fluorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCABYNLYQRPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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